molecular formula C5H7N2OSe B12950012 5,5-Dimethyl-2-selenoxoimidazolidin-4-one

5,5-Dimethyl-2-selenoxoimidazolidin-4-one

Cat. No.: B12950012
M. Wt: 190.09 g/mol
InChI Key: WKYKGHPNWKKWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-selenoxoimidazolidin-4-one is a heterocyclic compound that contains selenium, an element known for its unique chemical properties. This compound is part of the imidazolidinone family, which is characterized by a five-membered ring structure containing nitrogen and oxygen atoms. The presence of selenium in the molecule imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 5,5-Dimethyl-2-selenoxoimidazolidin-4-one typically involves the reaction of 5,5-dimethylimidazolidin-4-one with selenium reagents under controlled conditions. One common method involves the use of elemental selenium in the presence of a suitable oxidizing agent. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

5,5-Dimethyl-2-selenoxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenoxo group to a selenol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the selenoxo group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,5-Dimethyl-2-selenoxoimidazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.

    Biology: The compound’s unique properties make it useful in studying selenium’s role in biological systems.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-selenoxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound can also interact with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

5,5-Dimethyl-2-selenoxoimidazolidin-4-one can be compared with other selenium-containing imidazolidinones, such as:

    5,5-Dimethyl-2-oxoimidazolidin-4-one: This compound lacks the selenium atom, resulting in different chemical and biological properties.

    5,5-Dimethyl-2-thioxoimidazolidin-4-one: The sulfur analog of the compound, which has distinct reactivity and applications.

The uniqueness of this compound lies in its selenium content, which imparts unique redox properties and potential biological activities not found in its oxygen or sulfur analogs.

Properties

Molecular Formula

C5H7N2OSe

Molecular Weight

190.09 g/mol

InChI

InChI=1S/C5H7N2OSe/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H,6,7,8)

InChI Key

WKYKGHPNWKKWBP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=N1)[Se])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.